molecular formula C10H10N4O B1278378 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 86499-24-3

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B1278378
CAS No.: 86499-24-3
M. Wt: 202.21 g/mol
InChI Key: PDFYKDYEFKYENU-UHFFFAOYSA-N
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Description

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound with a seven-membered ring structure containing nitrogen and oxygen atoms.

Scientific Research Applications

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine has several scientific research applications:

Safety and Hazards

The safety and hazards associated with “3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine” are not clearly defined in the literature. It is recommended to handle this compound with care and use appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the azidation of a precursor compound, such as 2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. The reaction is carried out under controlled conditions using sodium azide as the azidating agent. The reaction is usually performed in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The compound’s effects are mediated through pathways involving the inhibition of specific enzymes or the activation of receptors .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Lacks the azido group, making it less reactive in certain chemical reactions.

    3-Amino-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Contains an amino group instead of an azido group, leading to different reactivity and biological activity.

    3-Hydroxy-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Contains a hydroxy group, which affects its solubility and reactivity.

Uniqueness

3-azido-2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound in the synthesis of complex molecules and the development of new materials .

Properties

IUPAC Name

3-azido-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-14-13-9-6-5-7-3-1-2-4-8(7)12-10(9)15/h1-4,9H,5-6H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFYKDYEFKYENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448802
Record name 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86499-24-3
Record name 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86499-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azido-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-chloro-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (15.9 g, 0.08 mol) and sodium azide (6.36 g, 0.10 mol) in dimethylsulfoxide (320 ml) was maintained at 80° C. under an atmosphere of nitrogen for 3 hours. At this time, the IR spectrum of an aliquot showed a strong peak at 2150 cm-1 characteristic of the azide group. The reaction mixture was poured into 1000 ml of ice/water and the suspension was stirred for 30 min. The solid was filtered off, washed with water (250 ml) and dried to give 3-azido-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one, m.p. 142°-5°.
Quantity
15.9 g
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reactant
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6.36 g
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reactant
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320 mL
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solvent
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[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In U.S. Pat. No. 4,873,235, W. H. Parsons et al. describes the synthesis of 3-amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one by reacting 3-bromo-1,3,4,5-tetrahydro-benzo[b]azepin-2-one, which is synthesized by bromination of 1-tetralone, followed by reaction with sodium azide to form 3-azido-1,3,4,5-tetrahydro-benzo[b]azepin-2-one. Subsequent hydrogenation of the azido group e.g. by reaction with sodium cyanoborohydride or in the presence of hydrogen on a suitable catalyst leads to 3-amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one.
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of 36.7 g (128 mmol) of 3-Iodo-2,3,4,5-tetrahydro-1H-[1]-benzazapin-2-one in 200 mL of dimethylformamide was added 9.97 g (153 mmol) of sodium azide. After 3 h, the mixture was poured into 800 mL of ice water and the precipitate collected on a filter. After washing the solid successively with water, 3% aqueous sodium bisulfite, and water, the product was dried under vacuum to give 21.5 g (83%) of a tan powder. 1H NMR (300 MHz, CDCl3) d 8.91 (1H, bs), 7.4-7.0 (4H, m), 3.89 (1H, t, J=9 Hz), 2.97 (1H, m), 2.73 (1H, m), 2.52 (1H, m), 2.32 (1H, m).
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
9.97 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two
Yield
83%

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